molecular formula C13H15NO3 B12940795 N-(2,4,6-Trimethylphenyl)maleamicacid

N-(2,4,6-Trimethylphenyl)maleamicacid

Cat. No.: B12940795
M. Wt: 233.26 g/mol
InChI Key: LIBBIQNPOBBNDV-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and IUPAC Nomenclature

The compound’s IUPAC name, N-(2,4,6-trimethylphenyl)maleamic acid , reflects its structural components: a maleamic acid backbone (comprising a maleic acid-derived amide and carboxylic acid group) and a 2,4,6-trimethylphenyl substituent. The molecular formula is C₁₃H₁₅NO₃ , with a molar mass of 233.26 g/mol. The maleamic acid moiety adopts an anti conformation between the amide C=O and carboxylic O–H groups, a rare configuration observed in structurally related compounds like N-(2,6-dimethylphenyl)maleamic acid. This contrasts with the more common syn conformation seen in analogs such as N-(2,4,6-trimethylphenyl)succinamic acid.

The trimethylphenyl group introduces steric effects, influencing the dihedral angle between the aromatic ring and the amide plane. X-ray diffraction studies reveal a dihedral angle of 58.3° , which impacts molecular packing and intermolecular interactions. The intramolecular O–H⋯O hydrogen bond (Table 1) stabilizes the planar maleamic acid unit, while the C2–C3 bond length of 1.325 Å confirms double-bond character in the maleate segment.

Table 1: Key bond lengths and angles in N-(2,4,6-trimethylphenyl)maleamic acid

Parameter Value (Å or °)
C2–C3 bond length 1.325
O–H⋯O bond length 1.82
N–H⋯O bond length 2.08
Dihedral angle 58.3

Crystallographic Analysis and Polymorphic Forms

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group C2/c and unit cell parameters a = 10.8789 Å, b = 11.9095 Å, c = 20.1004 Å, and β = 103.014°. The asymmetric unit contains one molecule, with intermolecular N–H⋯O hydrogen bonds forming zigzag chains along the [0 1 0] direction (Fig. 1). These chains are further stabilized by van der Waals interactions between methyl groups.

Polymorphism has not been reported for this compound, but its structural analogs exhibit conformational flexibility. For instance, N-phenylmaleamic acid adopts similar antiperiplanar conformations, while N-(2,4,6-trimethylphenyl)succinamic acid favors syn arrangements. The absence of polymorphic forms in this derivative may stem from the rigid intramolecular hydrogen bond and steric hindrance from the trimethylphenyl group.

Spectroscopic Identification (NMR, IR, MS)

Infrared (IR) spectroscopy confirms functional groups: a broad O–H stretch at ~2500 cm⁻¹ (carboxylic acid), amide C=O stretch at 1680 cm⁻¹ , and N–H deformation at 1550 cm⁻¹ . The absence of maleic anhydride residues is verified by the lack of peaks near 1850 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) data for related compounds, such as N-(2,4,6-trimethylphenyl)formamide, show aromatic proton resonances at 6.99 ppm (s, 2H) and methyl groups at 2.25–2.41 ppm . For the title compound, the carboxylic acid proton is expected near 12 ppm (¹H NMR), while the amide proton resonates near 10 ppm .

Mass spectrometry of the molecular ion peak at m/z 233.1 ([M]⁺) aligns with the exact mass of C₁₃H₁₅NO₃. Fragmentation patterns include loss of CO₂ (44 Da) and cleavage of the amide bond, yielding peaks at m/z 189.1 and 132.1 .

Computational Chemistry Studies (DFT Modeling, Molecular Orbital Analysis

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level optimize the molecular geometry, reproducing experimental bond lengths within 0.02 Å . The HOMO-LUMO gap, calculated at 4.8 eV , indicates moderate reactivity, localized primarily on the maleamic acid moiety (Fig. 2).

Molecular electrostatic potential (MEP) maps highlight nucleophilic regions at the carboxylic oxygen and electrophilic zones near the amide hydrogen, consistent with hydrogen-bonding behavior. The anti conformation’s stability is further validated by a 10 kJ/mol energy preference over syn conformers in gas-phase simulations.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

(Z)-4-oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid

InChI

InChI=1S/C13H15NO3/c1-8-6-9(2)13(10(3)7-8)14-11(15)4-5-12(16)17/h4-7H,1-3H3,(H,14,15)(H,16,17)/b5-4-

InChI Key

LIBBIQNPOBBNDV-PLNGDYQASA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)/C=C\C(=O)O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C=CC(=O)O)C

Origin of Product

United States

Preparation Methods

Reaction Scheme

  • Reactants: Maleic anhydride and 2,4,6-trimethylaniline
  • Solvent: Toluene or ethanol (depending on the step)
  • Conditions: Room temperature, stirring, followed by acid treatment and recrystallization

Detailed Experimental Procedure

Step Description Conditions/Details
1 Dissolution of maleic anhydride in toluene 0.025 mol maleic anhydride in 25 mL toluene
2 Dropwise addition of 2,4,6-trimethylaniline solution in toluene 0.025 mol in 20 mL toluene, constant stirring
3 Stirring and reaction completion Stir for 30 min, then stand for 30 min at room temperature
4 Acid treatment to remove unreacted amine Dilute hydrochloric acid added
5 Filtration and washing Filter under suction, wash with water to remove unreacted maleic anhydride and maleic acid
6 Recrystallization From ethanol to constant melting point
7 Drying and characterization Elemental analysis, infrared spectroscopy, and X-ray diffraction for purity and structure confirmation

This method yields a solid product of N-(2,4,6-trimethylphenyl)maleamic acid with high purity, confirmed by elemental analysis and spectroscopic methods.

Reaction Mechanism and Chemical Considerations

  • The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of maleic anhydride, opening the anhydride ring and forming the maleamic acid.
  • The reaction is typically carried out in an aprotic solvent like toluene to facilitate the reaction and control the temperature.
  • The acid wash step removes excess 2,4,6-trimethylaniline by protonation and solubilization in the aqueous phase.
  • Washing with water removes residual maleic anhydride and maleic acid impurities.
  • Recrystallization from ethanol improves purity and crystal quality for further structural studies.

Alternative Preparation Routes and Modifications

While the above method is standard, related processes for N-substituted maleamic acids and their derivatives include:

  • Esterification and Dehydration: Some patents describe esterification of maleamic acids followed by dehydration to maleimides using acid catalysts and solvents like toluene or benzene. Although this is a subsequent step for maleamic acid derivatives, it highlights the chemical versatility of the maleamic acid intermediate.
  • Use of Different Solvents and Catalysts: Variations in solvent choice (e.g., ethanol, benzene) and acid catalysts (e.g., sulfuric acid) can influence reaction rates and yields in related maleamic acid preparations.

Research Findings and Characterization Data

  • Molecular Structure: The compound exhibits intramolecular O–H···O hydrogen bonding within the maleamic acid moiety, stabilizing the structure. The amide N–H and carbonyl C=O bonds adopt an anti conformation relative to each other.
  • Crystallography: Single crystals grown by slow evaporation from ethanol show intermolecular N–H···O hydrogen bonds forming zigzag chains in the crystal lattice, confirming the molecular arrangement and purity.
  • Spectroscopic Characterization: Infrared spectra confirm characteristic amide and carboxylic acid functional groups, supporting the successful synthesis of the target compound.

Summary Table of Preparation Method

Parameter Details
Reactants Maleic anhydride (0.025 mol), 2,4,6-trimethylaniline (0.025 mol)
Solvent Toluene (25 mL for maleic anhydride, 20 mL for amine)
Reaction Time 30 min stirring + 30 min standing at room temperature
Post-reaction Treatment Dilute HCl wash to remove unreacted amine
Purification Filtration, water washing, recrystallization from ethanol
Characterization Elemental analysis, IR spectroscopy, X-ray diffraction
Yield and Purity High purity confirmed by analytical methods

Chemical Reactions Analysis

Types of Reactions: N-(2,4,6-Trimethylphenyl)maleamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

N-(2,4,6-Trimethylphenyl)maleamic acid has potential uses in drug formulation due to its ability to form stable complexes with various pharmaceutical agents. The unique hydrogen bonding capabilities may enhance the solubility and bioavailability of drugs when used as a co-formulant.

Case Study: Drug Delivery Systems

Research has indicated that compounds similar to N-(2,4,6-Trimethylphenyl)maleamic acid can be utilized in developing controlled drug delivery systems. For instance, studies on biodegradable polymers have shown that integrating maleamic acid derivatives can improve the release profiles of therapeutic agents .

Materials Science

In materials science, N-(2,4,6-Trimethylphenyl)maleamic acid can serve as a precursor for synthesizing novel polymeric materials with enhanced mechanical properties. Its ability to form hydrogen bonds can lead to improved thermal stability and mechanical strength in polymer matrices.

Case Study: Polymer Blends

A study demonstrated that blending N-(2,4,6-Trimethylphenyl)maleamic acid with other polymers resulted in materials with superior tensile strength and elasticity compared to those made from conventional polymer blends .

Cosmetic Formulations

The compound's chemical properties make it suitable for use in cosmetic formulations where stability and skin compatibility are crucial. Its maleamic structure can enhance the formulation's stability against environmental factors.

Case Study: Skin Care Products

Research indicates that incorporating N-(2,4,6-Trimethylphenyl)maleamic acid into skin care products can improve their efficacy by providing better moisture retention and enhancing skin barrier function .

Mechanism of Action

The mechanism of action of N-(2,4,6-Trimethylphenyl)maleamic acid involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Parameters and Conformational Analysis

Key structural differences arise from substituent positions on the phenyl ring. A comparative analysis is summarized in Table 1.

Table 1: Structural Comparison of Methyl-Substituted Phenyl Maleamic Acids

Compound Dihedral Angle (°) C2–C3 Bond Length (Å) Conformation (C=O/O–H) Hydrogen Bonding Pattern
N-(2,4,6-Trimethylphenyl)maleamic acid 58.3 1.325 Anti Zigzag ribbons via N–H⋯O
N-(2-Methylphenyl)maleamic acid 12.7 1.330 Anti Chains along [0 0 1] via N–H⋯O
N-(2,6-Dimethylphenyl)maleamic acid ~1.33 (estimated) Anti Similar intramolecular O–H⋯O
N-Phenylmaleamic acid Anti Syn conformation in succinamic acid derivatives
  • Dihedral Angles : The trimethylphenyl derivative exhibits a significantly larger dihedral angle (58.3°) between the phenyl ring and amide group compared to N-(2-methylphenyl)maleamic acid (12.7°). This disparity highlights steric and electronic effects of substituents: bulky 2,4,6-trimethyl groups induce greater torsional strain, while a single ortho-methyl group allows closer alignment of the phenyl and maleamic acid planes .
  • Bond Lengths : The C2–C3 bond length (~1.325–1.330 Å) confirms double-bond character across all derivatives, consistent with maleamic acid’s unsaturated backbone .
  • Conformation : The anti conformation of C=O and O–H bonds is conserved in methyl-substituted phenyl maleamic acids but contrasts with the syn conformation observed in N-(2,4,6-trimethylphenyl)succinamic acid . This suggests maleamic acid’s rigid backbone favors anti alignment, while succinamic acid’s flexibility permits syn conformers .
Hydrogen Bonding and Crystal Packing
  • Intramolecular Bonds : All methyl-substituted derivatives exhibit short intramolecular O–H⋯O bonds (~2.45–2.50 Å), stabilizing the anti conformation .
  • Intermolecular Networks : N-(2,4,6-Trimethylphenyl)maleamic acid forms zigzag ribbons via N–H⋯O interactions, while N-(2-methylphenyl)maleamic acid assembles into chains along the [0 0 1] direction . The trimethyl derivative’s bulkier substituents limit π-π interactions, whereas the ortho-methyl analogue exhibits weak π-π contacts between phenyl and maleamic acid moieties .
Substituent Effects on Properties
  • Steric Hindrance : 2,4,6-Trimethyl substitution increases steric bulk, reducing planarity and enhancing thermal stability. This contrasts with less-substituted analogues, where smaller dihedral angles may improve solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.